5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride
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Overview
Description
5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent, and a pyridinyl group attached to a benzamide core. This compound is often used in the synthesis of other complex molecules and has shown promise in biological and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzoic acid and 3-aminopyridine.
Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 5-amino-2-chlorobenzoic acid is then coupled with 3-aminopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 5-amino-2-chloro-N-(pyridin-3-yl)benzamide.
Formation of Dihydrochloride Salt: The final step involves converting the benzamide to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Nitro derivatives or hydroxylamines.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloropyridine: Shares the amino and chloro substituents but lacks the benzamide moiety.
N-(pyridin-3-yl)benzamide: Lacks the amino and chloro substituents but has a similar benzamide core.
Uniqueness
5-amino-2-chloro-N-(pyridin-3-yl)benzamide dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
5-amino-2-chloro-N-pyridin-3-ylbenzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O.2ClH/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9;;/h1-7H,14H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMTYIQCRKEJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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